molecular formula C20H31N3O2 B243945 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide

Cat. No. B243945
M. Wt: 345.5 g/mol
InChI Key: IJPVNHWGGXCTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide, also known as DMXB-A, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology.

Mechanism of Action

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is widely distributed in the central nervous system and peripheral tissues. Activation of the α7 nAChR by N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function, memory, and attention. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the activity of regulatory T cells.
Biochemical and Physiological Effects:
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has been shown to have several biochemical and physiological effects. In animal models, it has been found to enhance cognitive function, memory, and attention. It has also been shown to reduce inflammation and modulate the immune response. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has been found to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has several advantages for lab experiments. It is a selective agonist of the α7 nAChR, which allows for specific targeting of this receptor. It has been shown to have a good safety profile and is well-tolerated in animal studies. However, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous ligands. It may also have off-target effects on other receptors.

Future Directions

For research include investigating its potential in neuroscience, immunology, and oncology, as well as optimizing its properties for therapeutic use.

Synthesis Methods

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide can be synthesized by reacting 4-(2,2-dimethylpropanoyl)piperazine with 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then coupled with 3-methylbutanoyl chloride to form N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide. The purity of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to enhance cognitive function, memory, and attention in animal models. In immunology, it has been found to modulate the immune response and reduce inflammation. In oncology, it has been investigated for its potential to inhibit tumor growth and metastasis.

properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H31N3O2/c1-15(2)14-18(24)21-16-6-8-17(9-7-16)22-10-12-23(13-11-22)19(25)20(3,4)5/h6-9,15H,10-14H2,1-5H3,(H,21,24)

InChI Key

IJPVNHWGGXCTNF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C

Origin of Product

United States

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